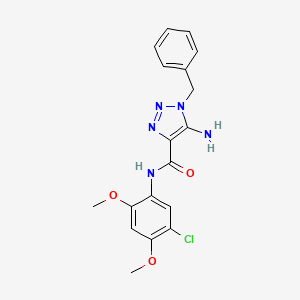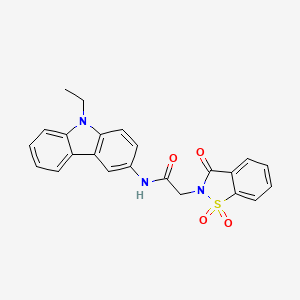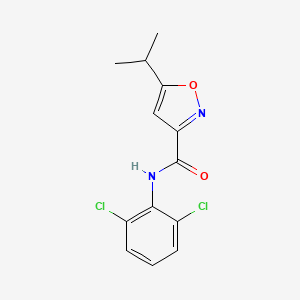![molecular formula C18H17NO3S B10803727 9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B10803727.png)
9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a complex organic compound with a unique structure that features multiple functional groups. It contains a dioxinoquinoline core, a key element in various pharmacologically active compounds. This molecule's diverse functionality and potential biological activity make it a subject of interest in the field of medicinal chemistry and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves multi-step organic reactions. A common route may begin with the condensation of an appropriate aniline derivative with a dihydroxybenzaldehyde to form a Schiff base intermediate. This is followed by cyclization under acidic conditions to form the quinoline skeleton. Subsequent functionalization of the aromatic ring introduces the methylsulfanyl group, often through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: While the industrial synthesis of this compound is less documented, large-scale production would likely follow a similar pathway with optimization for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis could be employed to improve scalability and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, transforming it into a sulfoxide or sulfone.
Reduction: Potential reduction reactions could occur at the quinoline core or the aromatic ring, depending on the reagents and conditions used.
Substitution: Aromatic substitution reactions, both nucleophilic and electrophilic, can further functionalize the compound.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in appropriate solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or electrophiles like alkyl halides can be used, often in polar aprotic solvents.
Major Products Formed: The major products depend on the specific reactions performed. Oxidation of the sulfanyl group will yield sulfoxides or sulfones, whereas substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
This compound finds applications across various scientific disciplines:
Chemistry: Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules. It serves as a building block in organic synthesis.
Biology: Investigated for potential biological activities, including antimicrobial and anti-inflammatory effects. Its interaction with biological macromolecules could lead to novel therapeutic agents.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways related to its molecular structure.
Industry: Its derivatives could be used in the development of new materials with specialized properties, such as in polymers or advanced coatings.
作用机制
The mechanism of action of 9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is not fully understood. its biological effects are likely mediated through interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to observed biological activities. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Compared to other similar compounds, such as derivatives of quinoline or dioxinoquinoline, 9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one stands out due to its unique combination of functional groups. This uniqueness might confer distinctive chemical reactivity and biological activity.
Similar Compounds Include:
Quinine and its derivatives
Dioxinoquinoline analogs
4-methylsulfanylphenyl derivatives
属性
IUPAC Name |
9-(4-methylsulfanylphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-23-12-4-2-11(3-5-12)13-9-18(20)19-15-10-17-16(8-14(13)15)21-6-7-22-17/h2-5,8,10,13H,6-7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQKQEXNSYNVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B10803649.png)
![N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10803653.png)

![2-{[4-imino-5-(3-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B10803655.png)

![8-(4-ethoxy-3-methoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10803662.png)

![N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide](/img/structure/B10803676.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803688.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803689.png)
![N-(4-fluorophenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803707.png)
![7-chloro-N-(4-fluorophenyl)furo[2,3-b]quinoline-2-carboxamide](/img/structure/B10803713.png)


